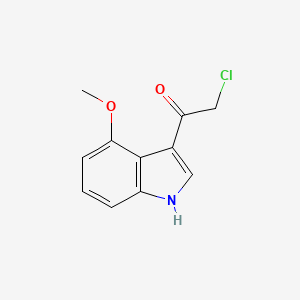
2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone
Übersicht
Beschreibung
“2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products that play a main role in cell biology . They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies:
- Cannabinoids like 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone were characterized using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. Computational methods such as DFT were employed for geometry optimization, showing good agreement with X-ray data (Nycz et al., 2010).
Synthesis and Biological Evaluation as Anti-inflammatory Agents:
- A study focused on preparing derivatives of 2-chloro-1-(indoline-1-yl) ethanone, which were evaluated for anti-inflammatory activity using the carrageenan induced Rat Hind Paw Edema model. These derivatives exhibited significant anti-inflammatory properties (Rehman et al., 2022).
Antimicrobial and Antifungal Activities:
- Research on new 1H-Indole derivatives, synthesized from a reaction involving 2-chloro-1-(indoline-1-yl) ethanone, demonstrated significant antimicrobial and antifungal activities against various pathogens (Anonymous, 2020).
Chemical Synthesis and Structural Characterization:
- The facile synthesis of compounds such as 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was described, with structures confirmed through techniques like NMR, MS, FTIR, and X-ray crystallography (Ünaleroğlu et al., 2002).
Analytical Chemistry and Characterization of Synthetic Routes:
- The study of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS revealed side products including 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone, illustrating the analytical complexity in synthetic chemistry (Brandt et al., 2004).
Pharmacological Applications in CNS Receptor Targeting:
- Compounds like 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone showed potential as mixed D(2)/D(4) receptor antagonists, relevant for neurological and psychiatric disorders (Zhao et al., 2002).
Green Chemistry and Microwave-Assisted Synthesis:
- The microwave-assisted synthesis of derivatives like 1-(4-hydroxy-4′-methoxy-[1,1′-biphenyl]-3-yl)ethanone highlighted the importance of eco-friendly methods in chemical synthesis, offering an industrial perspective (Soares et al., 2015).
Synthesis and Computational Study on COX-2 Enzyme:
- A study conducted on novel 1-(1H-indol-1-yl)ethanone derivatives assessed their computational effects on the COX-2 enzyme and evaluated their analgesic and anti-inflammatory activities in vivo, suggesting potential pharmaceutical applications (Kumar et al., 2022).
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities . For example, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Biochemische Analyse
Biochemical Properties
2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one, have been shown to exhibit interactions with enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, thereby influencing their catalytic activities. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent modification of the enzyme.
Cellular Effects
The effects of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and survival.
Dosage Effects in Animal Models
The effects of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in the biosynthesis of certain amino acids or nucleotides, thereby affecting cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution to specific organelles.
Subcellular Localization
The subcellular localization of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one is critical for its activity and function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-8-11(10)7(6-13-8)9(14)5-12/h2-4,6,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCQIGMGKMINCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)
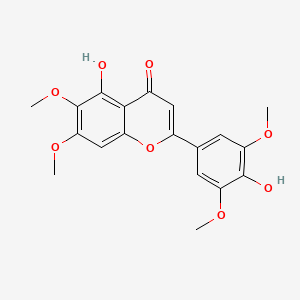

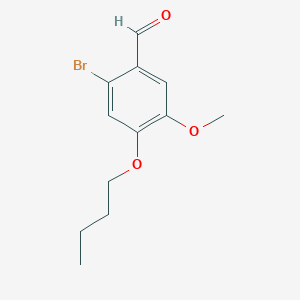
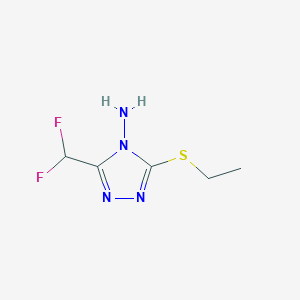
![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)
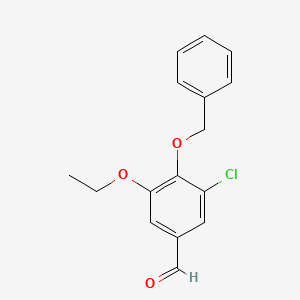



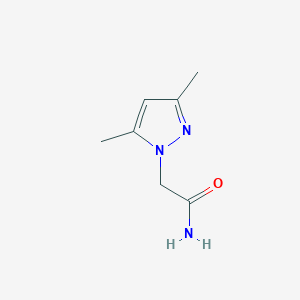
![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)
